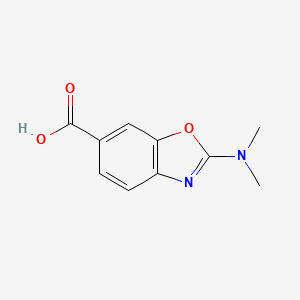

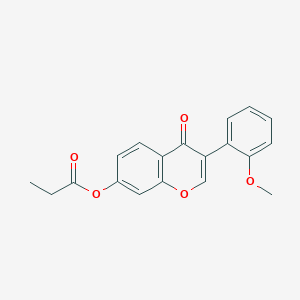

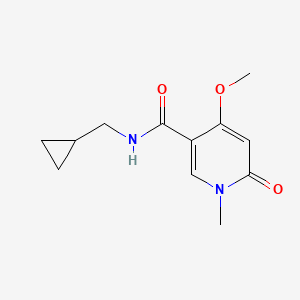

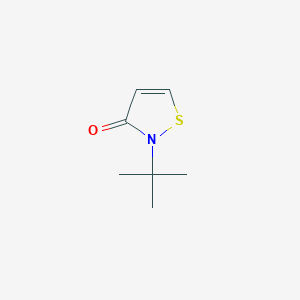

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

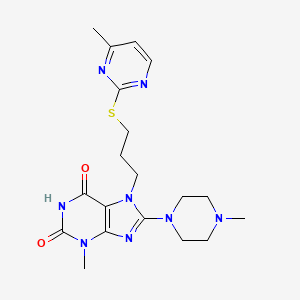

The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate" is a derivative of the chromen-4-one family, which is known for its diverse biological activities. The methoxyphenyl group attached to the chromenone core suggests potential for interaction with biological targets, and the propanoate moiety may influence its physical properties and reactivity.

Synthesis Analysis

The synthesis of chromenone derivatives often involves multicomponent reactions, as seen in the preparation of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, which utilizes 3-hydroxy-4H-chromen-4-one, carbonyl compounds, and Meldrum’s acid under mild conditions . Similarly, the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid involves a multicomponent condensation, indicating that the target compound could potentially be synthesized through a similar approach .

Molecular Structure Analysis

The molecular structure of chromenone derivatives can be complex, as demonstrated by the X-ray crystal structure analysis of related compounds. For instance, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene reveals a coplanar pyran ring, which is a common feature in chromenone derivatives . This suggests that the target compound may also exhibit a planar structure around the chromenone core, influencing its chemical behavior.

Chemical Reactions Analysis

Chromenone derivatives are reactive towards various reagents. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form triazinones or triazinediones depending on the reaction conditions . This indicates that the target compound may also undergo nucleophilic addition or cyclization reactions, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenone derivatives are influenced by their molecular structure. For instance, the presence of methoxy and hydroxy groups can lead to intramolecular hydrogen bonding, as seen in the triethylammonium salt of a dicoumarol derivative . The target compound's methoxyphenyl and propanoate groups are likely to affect its solubility, boiling point, and stability. Additionally, the presence of the methoxy group may enhance the lipophilicity of the compound, potentially affecting its biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Novel Crown Ethers Synthesis : The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate" and its derivatives have been utilized in the synthesis of novel crown ethers. These compounds were prepared from ethyl 3-oxo-2-phenylpropanoate and ethyl 3-oxo-2-(4-methoxyphenyl)-propanoate, leading to the formation of chromenone crown ethers with potential applications in cation binding and selectivity studies (Bulut & Erk, 2001).

Antimicrobial Activity : A series of novel compounds related to "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate" have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Mandala et al., 2013).

Phototransformation Studies : Phototransformation of chromenone compounds has been explored, revealing unique photocyclisation and dealkoxylation reactions. These studies contribute to understanding the photochemical behavior of chromenone derivatives and their potential applications in the synthesis of complex organic structures (Khanna et al., 2015).

Anticancer Activity : Bis-chromenone derivatives, structurally related to "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate," have been synthesized and tested for their anti-proliferative activity against human cancer cells. Certain derivatives showed micromolar levels of activity, indicating their potential as anticancer agents (Venkateswararao et al., 2014).

Synthesis of Aromatic Carbamates : Research on the condensation of compounds related to "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate" has led to the synthesis of chromene derivatives with potential applications in medicinal chemistry. These studies demonstrate the versatility of chromenone derivatives in synthesizing complex organic molecules (Velikorodov et al., 2014).

Propiedades

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-18(20)24-12-8-9-14-17(10-12)23-11-15(19(14)21)13-6-4-5-7-16(13)22-2/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTIYLHGIWQCPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

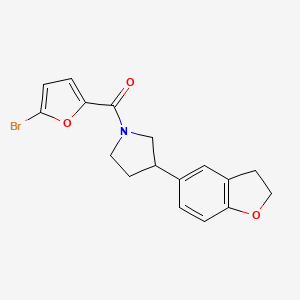

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)

![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)